molecular formula C9H8O4 B3380789 Methyl 3-(5-formylfuran-2-yl)prop-2-enoate CAS No. 20564-97-0

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate

Cat. No.: B3380789
CAS No.: 20564-97-0
M. Wt: 180.16 g/mol
InChI Key: FFLWSNRTEOHONR-SNAWJCMRSA-N
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Description

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate is a synthetic organic compound with the molecular formula C10H8O4 and a molecular weight of 180.16 g/mol It is known for its unique structure, which includes a furan ring substituted with a formyl group and a propenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate can be synthesized through several synthetic routes. One common method involves the reaction of 5-formylfuran-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 3-(5-carboxyfuran-2-yl)prop-2-enoate.

    Reduction: 3-(5-hydroxymethylfuran-2-yl)prop-2-enoate.

    Substitution: 3-(5-bromofuran-2-yl)prop-2-enoate.

Scientific Research Applications

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 3-(5-formylfuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the furan ring can participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-hydroxymethylfuran-2-yl)prop-2-enoate
  • Methyl 3-(5-carboxyfuran-2-yl)prop-2-enoate
  • Methyl 3-(5-bromofuran-2-yl)prop-2-enoate

Uniqueness

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl (E)-3-(5-formylfuran-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-6H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLWSNRTEOHONR-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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